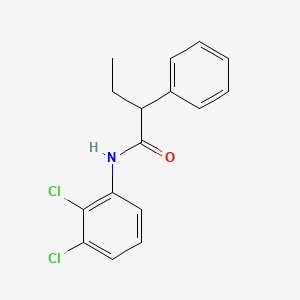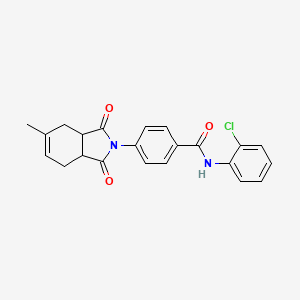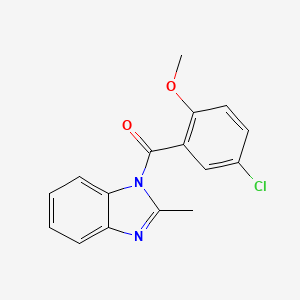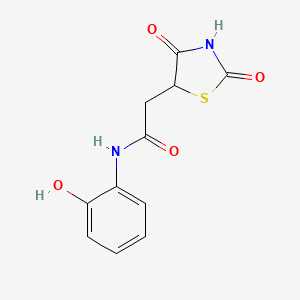![molecular formula C19H16BrNO3S B3954428 5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3954428.png)
5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
描述
5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione, commonly known as Thiazolidinedione, is a class of drugs that have been widely used for the treatment of type 2 diabetes. Thiazolidinediones are known to improve insulin sensitivity and glucose metabolism, which makes them an effective drug for diabetes management.
作用机制
Thiazolidinedione works by activating PPARγ, a nuclear receptor that regulates gene expression. PPARγ activation leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. Thiazolidinedione also reduces hepatic glucose production and increases glucose disposal in the liver. Thiazolidinedione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Thiazolidinedione has been shown to improve glycemic control in patients with type 2 diabetes. It reduces fasting plasma glucose levels, HbA1c, and insulin resistance. Thiazolidinedione also improves lipid profiles by reducing triglycerides and increasing HDL cholesterol levels. Thiazolidinedione has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Thiazolidinedione has also been shown to have anti-cancer properties by inhibiting cell proliferation and inducing apoptosis.
实验室实验的优点和局限性
Thiazolidinedione is a useful tool for studying the mechanisms underlying insulin resistance and glucose metabolism. It can be used to investigate the role of PPARγ in regulating gene expression and glucose homeostasis. Thiazolidinedione has some limitations in lab experiments, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosage to minimize these effects.
未来方向
Thiazolidinedione has potential therapeutic applications beyond diabetes management. Future research could investigate the neuroprotective effects of Thiazolidinedione and its potential as a therapeutic agent for neurological disorders. Thiazolidinedione could also be studied for its anti-cancer properties and potential use in cancer therapy. Further research is needed to better understand the mechanisms underlying the beneficial effects of Thiazolidinedione and to develop more specific and effective drugs based on this class of compounds.
Conclusion:
Thiazolidinedione is a class of drugs that has been widely used for the treatment of type 2 diabetes. It improves insulin sensitivity and glucose metabolism by activating PPARγ. Thiazolidinedione has also been studied for its anti-inflammatory and anti-cancer properties. Thiazolidinedione has potential therapeutic applications beyond diabetes management, and further research is needed to better understand its mechanisms of action and develop more specific and effective drugs based on this class of compounds.
科学研究应用
Thiazolidinedione has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes. It has been shown to improve insulin sensitivity and glucose metabolism by activating peroxisome proliferator-activated receptor-gamma (PPARγ). Thiazolidinedione has also been studied for its anti-inflammatory and anti-cancer properties. Recent studies have suggested that Thiazolidinedione may have neuroprotective effects and could be a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
(5Z)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S/c1-2-21-18(22)17(25-19(21)23)11-14-10-15(20)8-9-16(14)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQSUFXDHDPVID-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(4-morpholinyloxy)-3-oxopropyl]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B3954352.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3954368.png)

![5-(4-chlorophenyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B3954390.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B3954392.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3954397.png)

![5-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954409.png)

![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B3954420.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B3954430.png)
![ethyl 1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3954435.png)